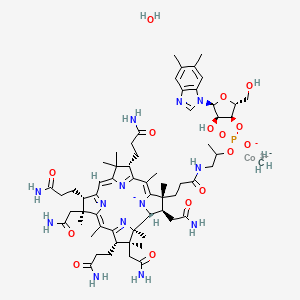
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a dioxopiperidinyl moiety, and a nitrobenzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the Dioxopiperidinyl Moiety: This step requires the cyclization of a suitable precursor in the presence of a base, such as sodium hydroxide, to form the dioxopiperidinyl ring.
Nitration of the Benzamide Group: The final step involves the nitration of the benzamide group using a nitrating agent like nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, modulating their activity and influencing cellular processes. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-4-nitrobenzamide
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-chlorobenzamide
- 2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-methylbenzamide
Uniqueness
2-Acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H14N4O6 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-acetamido-N-(2,6-dioxopiperidin-3-yl)-6-nitrobenzamide |
InChI |
InChI=1S/C14H14N4O6/c1-7(19)15-8-3-2-4-10(18(23)24)12(8)14(22)16-9-5-6-11(20)17-13(9)21/h2-4,9H,5-6H2,1H3,(H,15,19)(H,16,22)(H,17,20,21) |
InChI Key |
FCUYOIKMCLZJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)



